![molecular formula C10H7FIN B1448447 8-Fluoro-3-iodo-6-methylquinoline CAS No. 1592298-19-5](/img/structure/B1448447.png)
8-Fluoro-3-iodo-6-methylquinoline
Overview
Description
8-Fluoro-3-iodo-6-methylquinoline is a quinoline derivative with the molecular formula C10H7FIN . It has a molecular weight of 287.08 and is solid in its physical form .
Synthesis Analysis
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7FIN/c1-6-2-7-4-8 (12)5-13-10 (7)9 (11)3-6/h2-5H,1H3 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Modifications
8-Fluoro-3-iodo-6-methylquinoline and its derivatives have been a subject of interest in chemical synthesis. For instance, aromatic chlorination and iodination methods have been applied to 8-methylquinoline derivatives, including 5-fluoro-8-methylquinoline, indicating a broader scope of halogenation techniques in quinoline modifications (Tochilkin et al., 1983). Additionally, the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives using nucleophilic fluoride highlights advanced catalytic methods in the functionalization of quinoline structures (McMurtrey et al., 2012).
Biological Activity and Potential Applications
The biological activities of quinoline derivatives, including this compound, have been explored in various studies. For example, 8-hydroxyquinoline analogs, which share structural similarities with this compound, have shown potential as inhibitors of dental plaque, indicating their possible application in dental health (Warner et al., 1976). Additionally, the synthesis and evaluation of 8-hydroxyquinoline analogs for radical cure of malaria infections provide insights into the therapeutic potential of quinoline derivatives in infectious diseases (Schmidt, 1983).
Photostability and Pharmacological Properties
Studies have also investigated the photostability and pharmacological properties of fluoroquinolones substituted at the 8 position. These studies provide essential insights into the stability and efficacy of quinoline-based compounds under various conditions, which can be crucial for their potential pharmaceutical applications (Matsumoto et al., 1992).
Synthesis of Derivatives and Their Applications
The synthesis of various quinoline derivatives, including those with fluoro groups, has been a significant focus, indicating the versatility and potential applications of these compounds in medicinal chemistry and drug development. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline and its transformation into different derivatives suggests potential applications in synthesizing central nervous system drug candidates (Hargitai et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds . The iodine and methyl groups may also contribute to its interaction with its targets.
Biochemical Pathways
Quinoline derivatives have been used as a basic structure for the synthesis of antimalarial drugs , suggesting that they may affect pathways related to the life cycle of malaria parasites.
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities , suggesting that 8-Fluoro-3-iodo-6-methylquinoline may have similar effects.
properties
IUPAC Name |
8-fluoro-3-iodo-6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FIN/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNWDAYGRAKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.